molecular formula C8H11N5 B1276414 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 1119391-48-8

5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1276414
CAS No.: 1119391-48-8
M. Wt: 177.21 g/mol
InChI Key: RQDSNKYYHIZWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a pyrazole ring substituted with an amino group, a pyrrolidine ring, and a cyano group, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of bioactive and industrially relevant compounds .

Properties

IUPAC Name

5-amino-3-pyrrolidin-1-yl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c9-5-6-7(10)11-12-8(6)13-3-1-2-4-13/h1-4H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDSNKYYHIZWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216520
Record name 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020416-38-9
Record name 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020416-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
5-amino-3-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile
Customer
Q & A

Q1: What is the significance of studying 3-Amino-5-(Pyrrolidin-1-Yl)-1H-Pyrazole-4-Carbonitrile in complex with PKA?

A1: The research investigates the interaction of 3-Amino-5-(Pyrrolidin-1-Yl)-1H-Pyrazole-4-Carbonitrile, described as a "fragment-like molecule" [], with PKA. This interaction is significant because PKA is a crucial enzyme involved in various cellular processes. Understanding how small molecules bind to and potentially modulate the activity of PKA can provide insights into developing new therapeutic agents for diseases where PKA is implicated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.